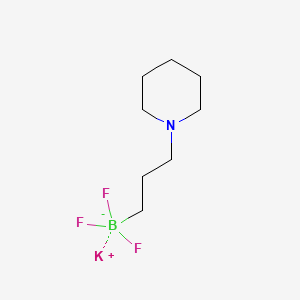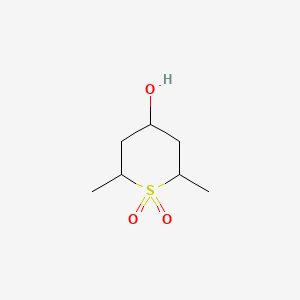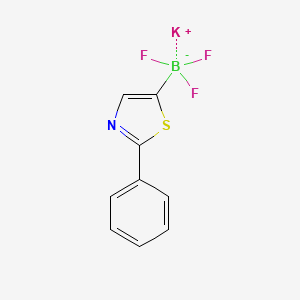
Potassium trifluoro(2-phenylthiazol-5-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-phenylthiazol-5-yl)borate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group attached to a phenylthiazole ring. This compound has found applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-phenylthiazol-5-yl)borate typically involves the reaction of a phenylthiazole derivative with a trifluoroborate reagent. One common method is the reaction of 2-phenylthiazole with potassium bifluoride (KHF2) and boron trifluoride (BF3) to form the desired trifluoroborate compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroborate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-phenylthiazol-5-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The phenylthiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines and alcohols, used in substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, used in oxidation and reduction reactions.
Major Products
The major products formed from these reactions include biaryl compounds, substituted phenylthiazoles, and various oxidized or reduced derivatives of the phenylthiazole ring.
Scientific Research Applications
Potassium trifluoro(2-phenylthiazol-5-yl)borate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, including anti-cancer and anti-inflammatory agents.
Material Science: Utilized in the synthesis of novel materials with unique properties, such as conductive polymers and photonic crystals.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of potassium trifluoro(2-phenylthiazol-5-yl)borate in chemical reactions involves the activation of the trifluoroborate group. In cross-coupling reactions, the trifluoroborate group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl halide to form the desired biaryl product. The phenylthiazole ring can also interact with various molecular targets, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Potassium trifluoro(2-phenylthiazol-5-yl)borate can be compared with other organotrifluoroborates, such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the thiazole ring, leading to different reactivity and applications.
Potassium vinyltrifluoroborate: Contains a vinyl group instead of a phenylthiazole ring, used in different types of cross-coupling reactions.
Potassium alkyltrifluoroborates: These compounds have alkyl groups attached to the trifluoroborate, offering different reactivity patterns and applications.
The uniqueness of this compound lies in its combination of the trifluoroborate group with the phenylthiazole ring, providing a versatile and stable reagent for various chemical transformations.
Properties
Molecular Formula |
C9H6BF3KNS |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
potassium;trifluoro-(2-phenyl-1,3-thiazol-5-yl)boranuide |
InChI |
InChI=1S/C9H6BF3NS.K/c11-10(12,13)8-6-14-9(15-8)7-4-2-1-3-5-7;/h1-6H;/q-1;+1 |
InChI Key |
CDYVHYMLVXWMAJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=C(S1)C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


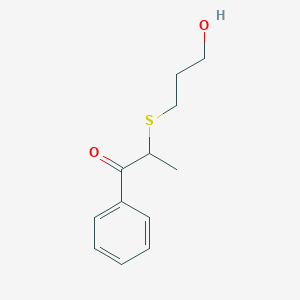
![ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13483457.png)
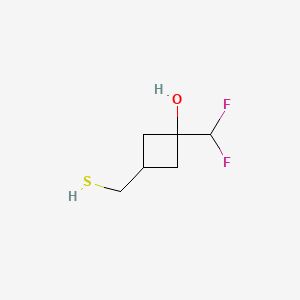
![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13483464.png)
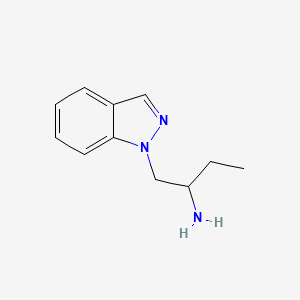
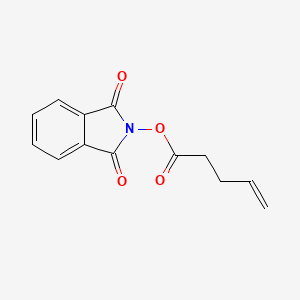
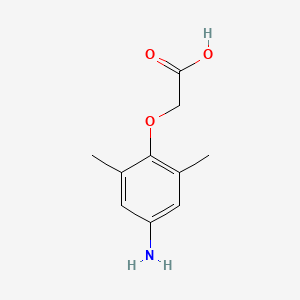
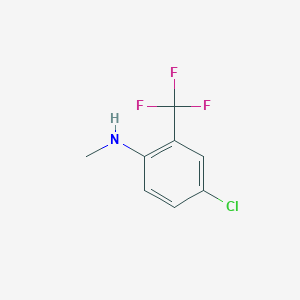
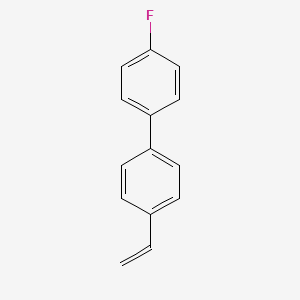
![methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13483520.png)
![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
